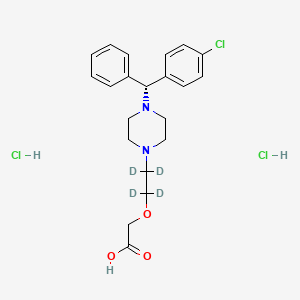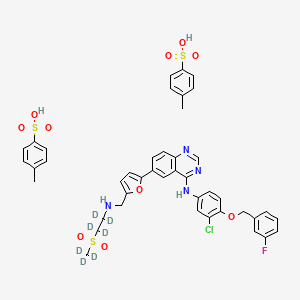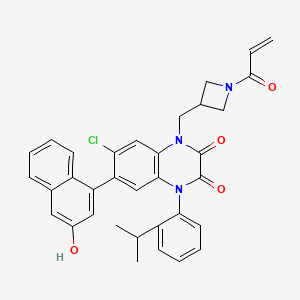![molecular formula C26H26N4O5 B12425957 (10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)
(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (10S)-10-éthyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tétrazahexacyclo[147102,1404,1306,11020,24]tétracosa-1,6(11),12,14,16(24),17,19-heptaène-5,9,22-trione est une molécule organique complexe avec une structure hexacyclique unique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (10S)-10-éthyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tétrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tétracosa-1,6(11),12,14,16(24),17,19-heptaène-5,9,22-trione implique généralement plusieurs étapes, notamment la cyclisation, les transformations de groupe fonctionnel et les réactions stéréosélectives. Les intermédiaires clés sont souvent préparés par une série de réactions de condensation et de cycloaddition. Les conditions de réaction peuvent inclure l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour assurer la stéréochimie et le rendement désirés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela pourrait inclure des réacteurs à écoulement continu, des plates-formes de synthèse automatisées et des techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, souvent en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques.
Réduction : Les réactions de réduction, utilisant des agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, peuvent convertir les cétones ou les aldéhydes dans la molécule en alcools.
Substitution : Les réactions de substitution nucléophile peuvent se produire à diverses positions sur la molécule, facilitées par des réactifs tels que les halogénures d'alkyle ou les sulfonates.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Nucléophiles : Halogénures d'alkyle, sulfonates.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions de réaction. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies réactionnelles et de développer de nouvelles méthodologies de synthèse.
Biologie
En recherche biologique, le composé peut être étudié pour ses interactions potentielles avec les biomolécules, telles que les protéines et les acides nucléiques. Sa capacité à former des complexes stables avec ces biomolécules peut être utile dans la conception et le développement de médicaments.
Médecine
En médecine, la structure et la réactivité uniques du composé peuvent être exploitées à des fins thérapeutiques. Il pourrait servir de composé de tête pour le développement de nouveaux médicaments ciblant des maladies ou des affections spécifiques.
Industrie
Dans les applications industrielles, le composé peut être utilisé dans la production de produits chimiques de spécialité, de matériaux et de catalyseurs. Sa stabilité et sa réactivité le rendent adapté à divers procédés industriels.
Mécanisme d'action
Le mécanisme par lequel (10S)-10-éthyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tétrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tétracosa-1,6(11),12,14,16(24),17,19-heptaène-5,9,22-trione exerce ses effets implique son interaction avec des cibles moléculaires telles que les enzymes, les récepteurs ou les acides nucléiques. Les groupes fonctionnels et la stéréochimie du composé jouent un rôle crucial dans ces interactions, influençant son affinité de liaison et sa spécificité. Les voies impliquées peuvent inclure la transduction du signal, la régulation de l'expression génique et les processus métaboliques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these biomolecules can be useful in drug design and development.
Medicine
In medicine, the compound’s unique structure and reactivity may be harnessed for therapeutic purposes. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, materials, and catalysts. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism by which (10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups and stereochemistry play a crucial role in these interactions, influencing its binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- (10S)-10-éthyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tétrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tétracosa-1,6(11),12,14,16(24),17,19-heptaène-5,9,22-trione présente des similitudes avec d'autres composés hexacycliques, tels que certains alcaloïdes et analogues synthétiques.
- Les composés ayant des groupes fonctionnels similaires, tels que des groupes hydroxy, éthyl et pentyl, peuvent présenter une réactivité et des applications comparables.
Unicité
L'unicité de ce composé réside dans son arrangement spécifique des cycles et des groupes fonctionnels, qui lui confèrent des propriétés chimiques distinctes et des applications potentielles. Sa capacité à subir une variété de réactions chimiques et à former des complexes stables avec les biomolécules le distingue des autres composés similaires.
Propriétés
Formule moléculaire |
C26H26N4O5 |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione |
InChI |
InChI=1S/C26H26N4O5/c1-3-5-6-10-29-22-14-12-30-19(11-16-15(23(30)31)13-35-24(32)26(16,34)4-2)21(14)27-17-8-7-9-18(20(17)22)28-25(29)33/h7-9,11,34H,3-6,10,12-13H2,1-2H3,(H,28,33)/t26-/m0/s1 |
Clé InChI |
SEFCGEILTGZHAO-SANMLTNESA-N |
SMILES isomérique |
CCCCCN1C2=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=NC6=C2C(=CC=C6)NC1=O |
SMILES canonique |
CCCCCN1C2=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=NC6=C2C(=CC=C6)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


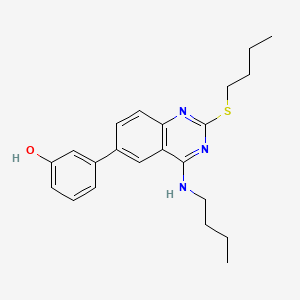

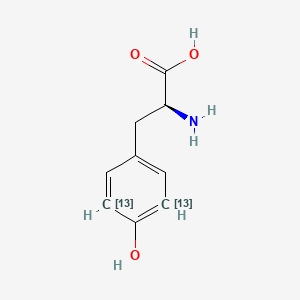
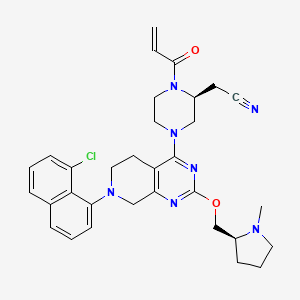
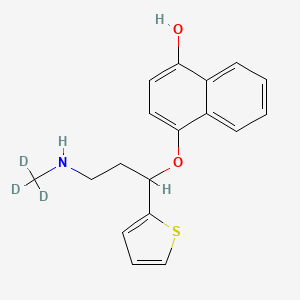
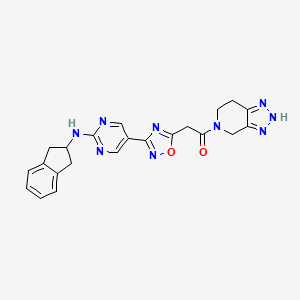
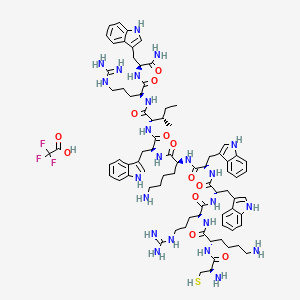
![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
![4-[(3S,8R)-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12425920.png)
